Spectroscopic Analysis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: A Technical Guide
Spectroscopic Analysis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl 2-methyl piperazine-1,2-dicarboxylate is a disubstituted piperazine derivative of interest in medicinal chemistry and drug development due to the prevalence of the piperazine scaffold in a wide range of pharmaceuticals. The precise characterization of such molecules is paramount for ensuring their purity, identity, and for elucidating their structure-activity relationships. This technical guide provides a comprehensive overview of the standard spectroscopic methodologies for the analysis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following tables are structured to present the key spectroscopic data for 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate. In the absence of publicly available data, these tables serve as a template for organizing experimentally obtained results.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not publicly available | - | - | - | - |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not publicly available | - |
Table 3: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not publicly available | - | - |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data not publicly available | - | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended to be a guide and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and stereochemistry of the constituent atoms.
Methodology:
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Sample Preparation:
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Accurately weigh 5-10 mg of high-purity 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired spectral resolution.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrumentation and Data Acquisition:
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The analysis is performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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¹³C NMR: Acquire the carbon-13 NMR spectrum with proton decoupling. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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Data Analysis:
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Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
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Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
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Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the specific protons and carbons in the molecular structure.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
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Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.
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Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
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Gently but thoroughly mix the sample and KBr until a homogeneous powder is obtained.
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Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
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Instrumentation and Data Acquisition:
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Place the KBr pellet in the sample holder of an FT-IR spectrometer.
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Record a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
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Data Analysis:
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The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
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Identify and assign the characteristic absorption bands, such as C=O stretching for the carboxylate groups, C-N stretching for the piperazine ring, C-H stretching for the aromatic and aliphatic moieties, and aromatic C=C bending.
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Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.
Methodology:
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Sample Preparation:
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Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile with water.
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A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation and enhance ionization in positive ion mode.
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Instrumentation and Data Acquisition:
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The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
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Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-20 µL/min).
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Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to encompass the expected molecular weight of the compound.
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Data Analysis:
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Identify the peak corresponding to the protonated molecular ion [M+H]⁺. The m/z value of this peak will provide the molecular weight of the compound.
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If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to identify characteristic fragment ions that can further confirm the molecular structure.
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Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate.
Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a framework for the comprehensive spectroscopic analysis of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate. While the specific spectral data for this compound is not currently available in the public domain, the detailed experimental protocols for NMR, FT-IR, and MS offer a clear path for researchers to generate this critical data. The structured tables and workflow diagram are designed to aid in the systematic collection, organization, and interpretation of spectroscopic results, ultimately leading to the unambiguous structural elucidation and characterization of this and other novel chemical entities. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and development, promoting best practices in the analytical characterization of new molecular entities.
